2-ブロモ-4-(トリフルオロメチル)フェニルボロン酸

説明

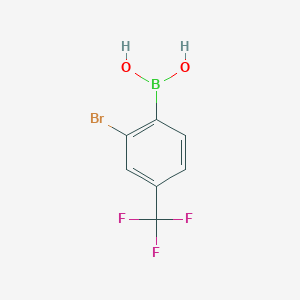

2-Bromo-4-(trifluoromethyl)phenylboronic acid is a useful research compound. Its molecular formula is C7H5BBrF3O2 and its molecular weight is 268.83 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Bromo-4-(trifluoromethyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-(trifluoromethyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

鈴木・宮浦クロスカップリング反応

この化合物は、鈴木・宮浦クロスカップリング反応における貴重な反応物です 。これらの反応は、有機合成における基礎である炭素-炭素結合の形成において中心的な役割を果たします。トリフルオロメチル基の存在により、ボロン酸の反応性と安定性が向上し、複雑な分子の構築に好ましい選択肢となっています。

プロト脱ボロン化研究

2-ブロモ-4-(トリフルオロメチル)フェニルボロン酸の誘導体を含むピナコールボロン酸エステルのプロト脱ボロン化は、活発な研究分野です 。このプロセスは、特に貴重なボロンが生成物に不要になった場合、合成シーケンスの最後にボロン部分を除去するために不可欠です。

加水分解感受性研究

この化合物の生理的pHにおける加水分解に対する感受性は、特に新規医薬品および医薬品送達デバイスの設計において重要な関心事です 。芳香環上の置換基の影響を受ける加水分解速度論を理解することは、ボロン含有医薬品の開発にとって重要です。

乳酸脱水素酵素阻害剤の開発

研究者は、この化合物を乳酸脱水素酵素阻害剤の合成に使用することを検討してきました 。これらの阻害剤は、がん細胞の増殖に対する潜在的な治療薬であり、この化合物が医薬品化学における役割を強調しています。

ベンゾピラノン誘導体の合成

この化合物は、GABAA受容体モジュレーターとして作用するベンゾピラノン誘導体の合成に使用されてきました 。これらのモジュレーターは、さまざまな神経疾患の治療における潜在的な治療用途のために重要です。

フッ素化芳香族ポリ(エーテル-アミド)の調製

もう1つの用途には、フッ素化芳香族ポリ(エーテル-アミド)の調製が含まれます 。これらのポリマーは、トリフルオロメチル基の組み込みにより独自の特性を備えており、高度な材料科学で役立ちます。

作用機序

Target of Action

The primary target of 2-Bromo-4-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The 2-Bromo-4-(trifluoromethyl)phenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound is also known to prevent the coordination of amines to the boron atom of the active species, thus accelerating the amidation .

Biochemical Pathways

The main biochemical pathway affected by 2-Bromo-4-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the compound is used as a reactant in various reactions , suggesting that its bioavailability may depend on the specific conditions of these reactions.

Result of Action

The result of the action of 2-Bromo-4-(trifluoromethyl)phenylboronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of new organic compounds .

Action Environment

The action of 2-Bromo-4-(trifluoromethyl)phenylboronic acid is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires mild and functional group tolerant reaction conditions .

生物活性

2-Bromo-4-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered interest due to its potential biological activities. This compound's structure, characterized by the presence of bromine and trifluoromethyl groups, suggests unique interactions with biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C7H5BBrF3O2

- Molecular Weight : 241.83 g/mol

- CAS Number : 959997-88-7

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of boronic acids, including 2-bromo-4-(trifluoromethyl)phenylboronic acid. The following table summarizes key findings related to its antimicrobial efficacy:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 100 µg/mL | |

| Aspergillus niger | 50 µg/mL | |

| Escherichia coli | 25 µg/mL | |

| Bacillus cereus | 10 µg/mL |

The antimicrobial activity of 2-bromo-4-(trifluoromethyl)phenylboronic acid is thought to be associated with its ability to inhibit leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis. This inhibition leads to the disruption of bacterial growth and viability. The compound's structural similarity to other known inhibitors, such as Tavaborole (AN2690), supports this hypothesis. Docking studies have indicated that the compound can effectively bind to the active site of LeuRS, blocking its function and thereby exhibiting its antimicrobial effects .

Research Findings

- Synthesis and Characterization : The compound has been synthesized using standard organic chemistry techniques, including Suzuki coupling reactions. Its structure was confirmed using NMR spectroscopy and mass spectrometry .

- In Vitro Studies : In vitro studies demonstrated that at higher concentrations (up to 100 µg/mL), 2-bromo-4-(trifluoromethyl)phenylboronic acid could completely inhibit the growth of Candida albicans and Aspergillus niger. The zones of inhibition measured were relatively small but significant compared to control groups .

- Comparative Studies : When compared to other boronic acids, this compound exhibited a lower MIC against Bacillus cereus, indicating a stronger antibacterial effect relative to structurally similar compounds .

Case Studies

A notable case study involved the evaluation of various phenylboronic acids, including 2-bromo-4-(trifluoromethyl)phenylboronic acid, for their antifungal activities against clinical isolates of Candida. The study concluded that the presence of electron-withdrawing groups like trifluoromethyl significantly enhanced the antimicrobial potency of these compounds .

特性

IUPAC Name |

[2-bromo-4-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BBrF3O2/c9-6-3-4(7(10,11)12)1-2-5(6)8(13)14/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKPVTIMXOLNHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(F)(F)F)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BBrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660322 | |

| Record name | [2-Bromo-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959997-88-7 | |

| Record name | [2-Bromo-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。